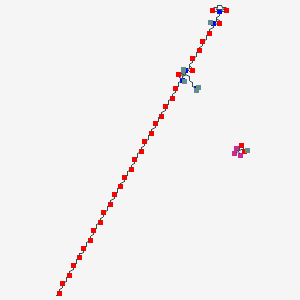
Mal-PEG4-Lys(TFA)-NH-m-PEG24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAL-PEG4-Lys(TFA-)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. It is a multifunctional compound with a molecular weight of 1729.0 g/mol and a purity of 98% . The compound contains maleimide, lysine trifluoroacetate, and amine functional groups, making it highly versatile for various applications in drug delivery and bioconjugation .
Preparation Methods
The synthesis of MAL-PEG4-Lys(TFA-)-NH-m-PEG24 involves several steps. The process typically starts with the activation of PEG with maleimide, followed by the conjugation of lysine trifluoroacetate and amine groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
MAL-PEG4-Lys(TFA-)-NH-m-PEG24 undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The amine groups can participate in oxidation and reduction reactions, depending on the reagents used.
Common reagents used in these reactions include thiols, acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are typically modified PEG derivatives with different functional groups .
Scientific Research Applications
MAL-PEG4-Lys(TFA-)-NH-m-PEG24 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the formulation of biocompatible materials and coatings.
Mechanism of Action
The mechanism of action of MAL-PEG4-Lys(TFA-)-NH-m-PEG24 involves its ability to form stable covalent bonds with target molecules. The maleimide group reacts with thiol groups on proteins or other biomolecules, forming a stable thioether linkage. This covalent attachment enhances the stability and solubility of the modified molecules, improving their biological activity and therapeutic efficacy .
Comparison with Similar Compounds
MAL-PEG4-Lys(TFA-)-NH-m-PEG24 can be compared with other PEG derivatives such as:
MAL-PEG4-Lys(TFA-)-NH-m-PEG12: Similar structure but with a shorter PEG chain, resulting in different solubility and stability properties.
MAL-PEG4-Lys(TFA-)-NH-m-PEG48: Longer PEG chain, offering enhanced solubility but potentially reduced stability.
MAL-PEG4-Lys(TFA-)-NH-m-PEG24-OMe: Contains a methoxy group, which can alter the reactivity and biological activity of the compound.
MAL-PEG4-Lys(TFA-)-NH-m-PEG24 is unique due to its specific combination of functional groups and PEG chain length, making it highly versatile for various applications in drug delivery and bioconjugation .
Properties
Molecular Formula |
C75H140F3N5O35 |
|---|---|
Molecular Weight |
1728.9 g/mol |
IUPAC Name |
6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7) |
InChI Key |
SUVMAWOJJGBGEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















